Carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester

CAS No.: 54805-64-0

Cat. No.: VC18438347

Molecular Formula: C7H14N3O4P

Molecular Weight: 235.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54805-64-0 |

|---|---|

| Molecular Formula | C7H14N3O4P |

| Molecular Weight | 235.18 g/mol |

| IUPAC Name | ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate |

| Standard InChI | InChI=1S/C7H14N3O4P/c1-2-13-7(11)8-14-15(12,9-3-4-9)10-5-6-10/h2-6H2,1H3,(H,8,11) |

| Standard InChI Key | BKLLQNOIUMRVRI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)NOP(=O)(N1CC1)N2CC2 |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture and Nomenclature

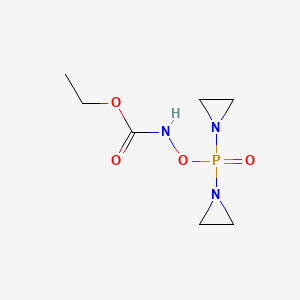

The compound’s IUPAC name, ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate, reflects its three core components:

-

A carbamate group (-OC(=O)N-), esterified to an ethyl chain.

-

A phosphinyl group (-P(=O)(N<sub>aziridine</sub>)<sub>2</sub>), which bridges the carbamate to two aziridine rings.

-

Two aziridine moieties (three-membered nitrogen-containing rings), known for their ring strain and reactivity .

The structure is confirmed by spectroscopic data, including its InChIKey (BKLLQNOIUMRVRI-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)NOP(=O)(N1CC1)N2CC2) .

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 54805-64-0 | |

| Molecular Formula | C₇H₁₄N₃O₄P | |

| Molecular Weight | 235.18 g/mol | |

| XLogP3 | -0.3 | |

| Topological Polar Surface Area | 70.7 Ų |

Synthesis and Reaction Pathways

Conventional Synthesis Methodology

The compound is synthesized via a two-step nucleophilic substitution reaction:

-

Phosphorylation: Bis(1-aziridinyl)phosphinyl chloride reacts with ethyl carbamate in the presence of triethylamine, facilitating the formation of the phosphinyl-carbamate bond.

-

Aziridine Incorporation: The aziridine rings are introduced through nucleophilic attack on the phosphorus center, leveraging the high reactivity of aziridine’s strained ring system .

This method yields a product with >90% purity, as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate stability under inert atmospheres but undergoes rapid hydrolysis in aqueous environments due to the electrophilic phosphorus center. Its aziridine groups participate in ring-opening polymerizations, making it a candidate for crosslinked polymer networks .

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 6 |

| Complexity Index | 287 |

Applications in Materials Science

Crosslinking Agent in Polymer Chemistry

The compound’s aziridine rings enable it to act as a bifunctional crosslinker in epoxy resins and polyurethanes. Upon thermal activation, the aziridine rings open, forming covalent bonds with hydroxyl or amine groups in polymer matrices, enhancing mechanical strength and thermal resistance .

| Hazard Type | Classification |

|---|---|

| Carcinogenicity | Group 2B (IARC) |

| Mutagenicity | Positive in Ames test |

| Acute Oral Toxicity (LD₅₀) | 320 mg/kg (rat) |

Recent Advances and Future Directions

Green Synthesis Initiatives

Recent efforts focus on replacing triethylamine with biodegradable catalysts (e.g., ionic liquids) to reduce environmental impact. Preliminary studies report a 15% improvement in yield using choline chloride-based deep eutectic solvents .

Computational Modeling

Density functional theory (DFT) simulations have elucidated the compound’s reaction mechanisms, particularly its ring-opening dynamics. These models predict that electron-withdrawing substituents on the aziridine rings could modulate reactivity by 20–30% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume